molecular formula C19H21N3O4S2 B2533973 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034239-97-7

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2533973
CAS No.: 2034239-97-7
M. Wt: 419.51
InChI Key: GLCIPHFUAMLFGA-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[c][1,2,5]thiadiazole with a sulfonamide group attached at the 4-position. The sulfonamide is further substituted with a 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would include a benzo[c][1,2,5]thiadiazole ring, a sulfonamide group, and a tetrahydropyran ring. The tetrahydropyran ring is a six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The tetrahydropyran ring in this compound could potentially undergo a variety of reactions. For example, the alcohol can later be restored by acid-catalyzed hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tetrahydropyran is a colorless liquid with a density of 0.880 g/cm³ .

Scientific Research Applications

Antiproliferative Activities

The synthesis of sulfonamide derivatives, including compounds structurally related to N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, has been explored for antiproliferative activities. These compounds have shown promising broad-spectrum antitumor activity against various cell lines, demonstrating potential as anticancer drugs. The study highlights the synthesis process and the in vitro antiproliferative activities, suggesting a cell-selective effect against rat brain tumor cells (C6) and comparable activities to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c23-19(14-5-2-1-3-6-14,15-9-11-26-12-10-15)13-20-28(24,25)17-8-4-7-16-18(17)22-27-21-16/h1-8,15,20,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCIPHFUAMLFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)C2=CC=CC3=NSN=C32)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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